Cas no 1019372-00-9 ((1-phenylpropyl)(2,2,2-trifluoroethyl)amine)

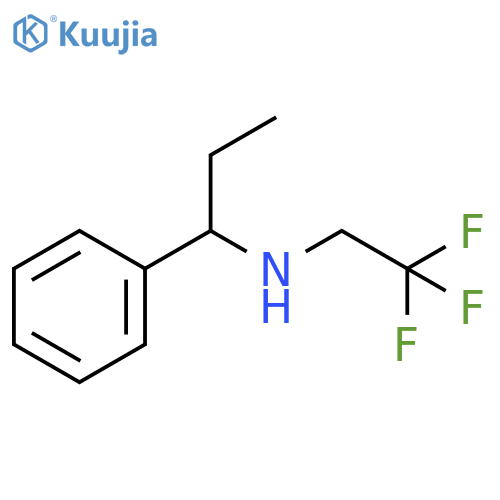

1019372-00-9 structure

商品名:(1-phenylpropyl)(2,2,2-trifluoroethyl)amine

(1-phenylpropyl)(2,2,2-trifluoroethyl)amine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, α-ethyl-N-(2,2,2-trifluoroethyl)-

- (1-phenylpropyl)(2,2,2-trifluoroethyl)amine

-

- インチ: 1S/C11H14F3N/c1-2-10(15-8-11(12,13)14)9-6-4-3-5-7-9/h3-7,10,15H,2,8H2,1H3

- InChIKey: DZKGEFYRZQFNND-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1)(CC)NCC(F)(F)F

(1-phenylpropyl)(2,2,2-trifluoroethyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-164399-0.25g |

(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |

1019372-00-9 | 0.25g |

$670.0 | 2023-06-08 | ||

| Ambeed | A1053417-1g |

(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine |

1019372-00-9 | 95% | 1g |

$469.0 | 2024-04-26 | |

| Enamine | EN300-164399-0.1g |

(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |

1019372-00-9 | 0.1g |

$640.0 | 2023-06-08 | ||

| Enamine | EN300-164399-1.0g |

(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |

1019372-00-9 | 1g |

$728.0 | 2023-06-08 | ||

| Enamine | EN300-164399-10.0g |

(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |

1019372-00-9 | 10g |

$3131.0 | 2023-06-08 | ||

| Enamine | EN300-164399-5000mg |

(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |

1019372-00-9 | 5000mg |

$1199.0 | 2023-09-22 | ||

| Enamine | EN300-164399-500mg |

(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |

1019372-00-9 | 500mg |

$397.0 | 2023-09-22 | ||

| Enamine | EN300-164399-0.05g |

(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |

1019372-00-9 | 0.05g |

$612.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002726-5g |

(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine |

1019372-00-9 | 95% | 5g |

¥9352.0 | 2023-02-27 | |

| Enamine | EN300-164399-2.5g |

(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |

1019372-00-9 | 2.5g |

$1428.0 | 2023-06-08 |

(1-phenylpropyl)(2,2,2-trifluoroethyl)amine 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

1019372-00-9 ((1-phenylpropyl)(2,2,2-trifluoroethyl)amine) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1019372-00-9)(1-phenylpropyl)(2,2,2-trifluoroethyl)amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):422.0/1227.0